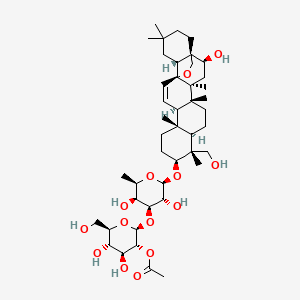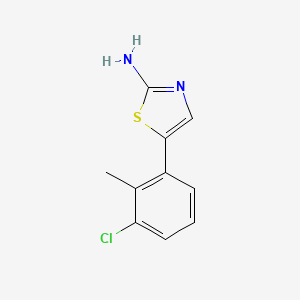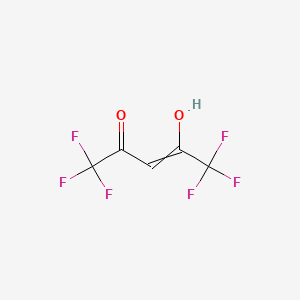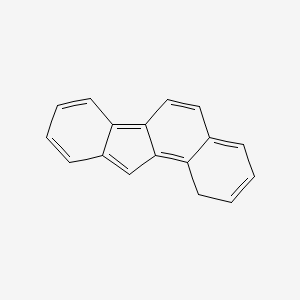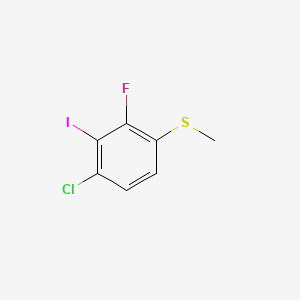
Adenosine-5'-RP-alpha-thio-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-5’-RP-alpha-thio-triphosphate is a modified nucleotide analog of adenosine triphosphate (ATP). This compound is characterized by the substitution of one of the oxygen atoms in the triphosphate group with a sulfur atom. This modification imparts unique properties to the molecule, making it a valuable tool in biochemical and pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine-5’-RP-alpha-thio-triphosphate typically involves the phosphorylation of adenosine derivatives followed by sulfurization. A common method includes treating nucleosides with a mild phosphitylating reagent, which selectively reacts with the 5’-hydroxyl group of the unprotected nucleoside. This is followed by sulfurization and hydrolysis to yield the crude adenosine-5’-RP-alpha-thio-triphosphate .
Industrial Production Methods
Industrial production methods for adenosine-5’-RP-alpha-thio-triphosphate are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine-5’-RP-alpha-thio-triphosphate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can replace the sulfur atom with other functional groups.
Applications De Recherche Scientifique
Adenosine-5’-RP-alpha-thio-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of ATP-dependent enzymes.
Biology: It serves as a tool to investigate the role of ATP in cellular processes, including signal transduction and energy metabolism.
Medicine: It is used in the development of potential therapeutic agents targeting ATP-binding proteins.
Industry: It is employed in the production of modified nucleic acids for various biotechnological applications
Mécanisme D'action
Adenosine-5’-RP-alpha-thio-triphosphate exerts its effects by mimicking the natural substrate ATP. It binds to ATP-binding sites on proteins, influencing their activity. The sulfur atom substitution alters the molecule’s reactivity and binding affinity, providing insights into the molecular mechanisms of ATP-dependent processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine-5’-gamma-thio-triphosphate: Another ATP analog with a sulfur substitution at a different position.
Adenosine-5’-O-(3-thiotriphosphate): A similar compound with a sulfur atom in the triphosphate group.
Uniqueness
Adenosine-5’-RP-alpha-thio-triphosphate is unique due to its specific sulfur substitution, which imparts distinct chemical and biological properties. This makes it particularly useful for studying the stereochemistry and reactivity of ATP-dependent enzymes .
Propriétés
Formule moléculaire |
C10H16N5O12P3S |
|---|---|
Poids moléculaire |
523.25 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-30(23,31)27-29(21,22)26-28(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,31)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-,30?/m1/s1 |
Clé InChI |
ROYJKVPBJVNHCQ-VWJVIAGJSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



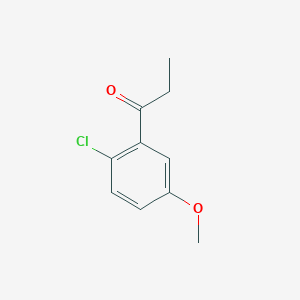
![disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
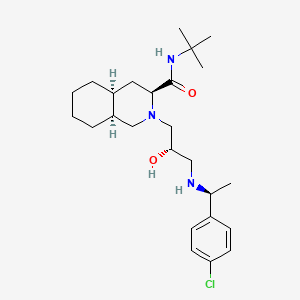
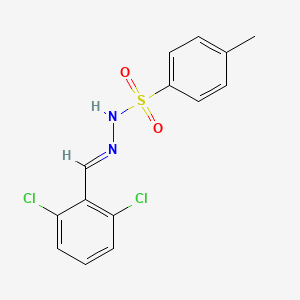

![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)
